molecular formula C21H38O2 B162818 Methyl cis,cis-11,14-eicosadienoate CAS No. 61012-46-2

Methyl cis,cis-11,14-eicosadienoate

Cat. No.: B162818
CAS No.: 61012-46-2
M. Wt: 322.5 g/mol
InChI Key: GWJCFAOQCNNFAM-NQLNTKRDSA-N
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Description

Preparation Methods

Methyl cis,cis-11,14-eicosadienoate can be synthesized through the reaction of eicosadienoic acid with methanol. This reaction typically occurs under nitrogen protection at an appropriate temperature and reaction time . The industrial production methods involve similar processes, ensuring the compound is produced with high purity and yield.

Chemical Reactions Analysis

Methyl cis,cis-11,14-eicosadienoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo substitution reactions, particularly at the ester functional group, using nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl cis,cis-11,14-eicosadienoate is widely used in scientific research, including:

Mechanism of Action

The mechanism by which methyl cis,cis-11,14-eicosadienoate exerts its effects involves its interaction with specific molecular targets and pathways. As a fatty acid methyl ester, it can be incorporated into lipid membranes, influencing membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, affecting various biochemical pathways .

Comparison with Similar Compounds

Methyl cis,cis-11,14-eicosadienoate can be compared with other similar compounds, such as:

  • Methyl cis-11-eicosenoate
  • Methyl all-cis-5,8,11,14,17-eicosapentaenoate
  • Methyl cis-13-docosenoate

These compounds share similar structural features but differ in the number and position of double bonds, which can influence their chemical properties and applications .

Properties

IUPAC Name

methyl (11Z,14Z)-icosa-11,14-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJCFAOQCNNFAM-NQLNTKRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424020
Record name Methyl cis,cis-11,14-eicosadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61012-46-2
Record name Methyl cis,cis-11,14-eicosadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61012-46-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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